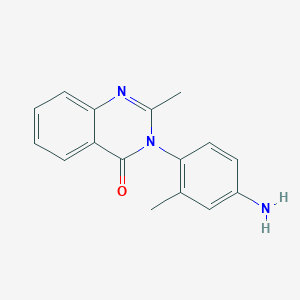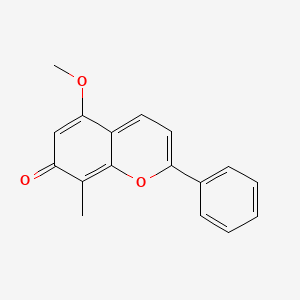
5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-8-methyl-2-phenyl-7H-chromen-7-one is a chemical compound belonging to the class of chromen-7-ones It is characterized by the presence of a methoxy group at the 5th position, a methyl group at the 8th position, and a phenyl group at the 2nd position on the chromen-7-one skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-8-methyl-2-phenyl-7H-chromen-7-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-hydroxyacetophenone derivatives and benzaldehyde derivatives in the presence of a base, such as sodium hydroxide, to form the chromen-7-one core structure. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of 5-methoxy-8-methyl-2-phenyl-7H-chromen-7-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-8-methyl-2-phenyl-7H-chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy, methyl, and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-8-methyl-2-phenyl-7H-chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 5-methoxy-8-methyl-2-phenyl-7H-chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its anti-inflammatory and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-6-methyl-2-phenyl-7H-chromen-7-one
- 5-Methoxy-2-phenyl-7H-chromen-7-one
- 7-Methoxy-5-methyl-3-phenyl-4H-chromen-4-one
Uniqueness
5-Methoxy-8-methyl-2-phenyl-7H-chromen-7-one is unique due to the specific positioning of its methoxy, methyl, and phenyl groups, which confer distinct chemical and physical properties. This unique structure may result in different reactivity and biological activities compared to its similar compounds, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61110-17-6 |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
5-methoxy-8-methyl-2-phenylchromen-7-one |
InChI |
InChI=1S/C17H14O3/c1-11-14(18)10-16(19-2)13-8-9-15(20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI-Schlüssel |
NMIUCCCFPUEILN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C(O2)C3=CC=CC=C3)C(=CC1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


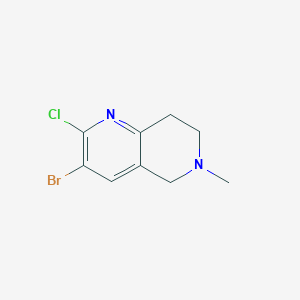
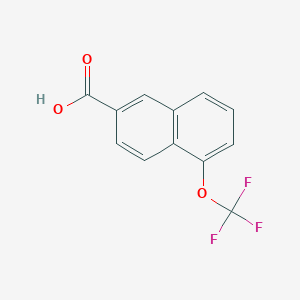

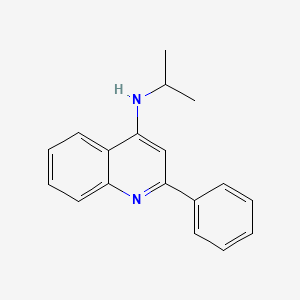
![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)

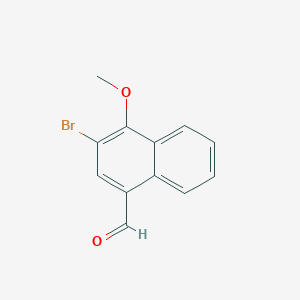
![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)
